molecular formula C12H21NO3 B1179223 transcription factor TEF CAS No. 144351-03-1

transcription factor TEF

Cat. No.: B1179223
CAS No.: 144351-03-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA, acting as essential regulators of gene expression . They are critical for directing cellular processes such as growth, differentiation, and response to environmental signals . The transcriptional enhancer factor (TEF) belongs to the TEA/ATTS domain family of transcription factors. TEFs play key roles in biological processes including cell growth, differentiation, and development by binding to specific DNA sequences and activating gene transcription . Aberrant activity of TEFs has been linked to several disease pathways, making them a significant target for research. Notably, TEFs are implicated in cancer, where they can promote the expression of genes involved in cell proliferation and survival . Their role is also being explored in fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis, as well as in cardiovascular disorders . This product, Transcription Factor TEF, is supplied for research applications to further the study of gene regulatory networks and disease mechanisms. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144351-03-1

Molecular Formula

C12H21NO3

Synonyms

transcription factor TEF

Origin of Product

United States

Interfaces for Interaction with Other Coactivators

p160 Steroid Receptor Coactivators (SRC)

Members of the p160 family of nuclear receptor coactivators, including SRC-1, TIF2, and RAC3, have been shown to interact with TEF family members. nih.govnih.gov This interaction is mediated by the basic helix-loop-helix/Per-Arnt-Sim (bHLH-PAS) domain located in the N-terminal region of the p160 coactivators. nih.gov The interaction potentiates transcription from a TEF-responsive element, suggesting that p160 proteins act as bona fide coactivators for the TEF family of transcription factors. nih.gov

Serum Response Factor (SRF)

TEF-1 interacts with the MADS (MCM1, Agamous, Deficiens, and SRF) box domain of the Serum Response Factor (SRF). nih.govnih.gov This interaction is significant in the regulation of muscle-specific genes, such as the skeletal alpha-actin promoter, where TEF-1 and SRF cooperatively activate transcription. nih.govnih.gov SRF itself is a crucial transcription factor involved in cell growth and muscle differentiation. nih.govwikipedia.org

Myocyte Enhancer Factor 2 (MEF2)

TEF-1 also forms a complex with Myocyte Enhancer Factor 2 (MEF2), another key regulator of muscle gene expression. nih.govnih.gov While both MEF2 and SRF contain a MADS domain, the interaction between TEF-1 and MEF2 requires additional sequences in the activation domains of both proteins for a stable association in vivo. nih.gov This interaction allows TEF-1 to control MEF2-dependent muscle-specific gene expression, highlighting a coordinated regulatory network in muscle development. nih.govwustl.edu

Myc-associated factor X (MAX)

A novel interaction has been identified between TEF-1 and the basic helix-loop-helix leucine (B10760876) zipper protein, Myc-associated factor X (MAX). nih.gov This association was observed in the context of the E-box-M-CAT hybrid motif found in the promoter of the rat cardiac alpha-myosin heavy chain (α-MHC) gene. nih.gov Both in vitro and in vivo assays have confirmed a stable physical interaction between TEF-1 and MAX. nih.gov Overexpression of both factors leads to a synergistic transactivation of the α-MHC promoter, indicating a positive cooperative role in cardiac gene regulation. nih.govnih.gov

C-terminal Binding Protein 2 (CtBP2)

While direct interaction studies between TEF and C-terminal Binding Protein 2 (CtBP2) are less documented in the provided context, CtBP2 is a known transcriptional co-repressor that interacts with a variety of transcription factors to modulate gene expression. nih.govnih.gov Given TEF's role as a transcriptional activator, any potential interaction with a co-repressor like CtBP2 would likely add another layer of regulatory complexity, potentially leading to the repression of TEF-target genes under specific cellular contexts.

Data Tables

Table 1: Investigated Interactions of Transcription Factor TEF with Coactivators

Interacting CoactivatorExperimental EvidenceFunctional OutcomeReference
p160 (SRC-1, TIF2, RAC3) Co-immunoprecipitation, GST pull-down assays, transient transfection experiments.Potentiates transcription from a TEF response element. nih.gov
Serum Response Factor (SRF) Co-immunoprecipitation.Co-activation of the skeletal alpha-actin promoter. nih.gov
Myocyte Enhancer Factor 2 (MEF2) Co-immunoprecipitation, GST pull-down assays, mammalian two-hybrid assay.Control of MEF2-dependent muscle-specific gene expression. nih.gov
Myc-associated factor X (MAX) GST pull-down assays, co-immunoprecipitation, transient transcription assay.Synergistic transactivation of the alpha-myosin heavy chain (α-MHC) promoter. nih.gov

Mechanisms of Transcription Factor Tef Activity Regulation

Transcriptional and Translational Control of Transcription Factor TEF Expression

The expression of the gene encoding TEF is a tightly controlled process involving a complex interplay of transcription factors and regulatory elements within its promoter region. In the yeast Saccharomyces cerevisiae, the promoter of the TEF1 gene is a target for several DNA-binding proteins that influence its transcriptional rate. These include Fkh2p, Rap1p, Fhl1p, Gcn5p, Rsf2p, Srb5p, and Tfc8p, which bind to the TEF1 promoter, particularly in response to heat stress yeastgenome.org. Furthermore, the transcription of TEF1 is positively regulated by Ifh1p yeastgenome.org. The promoter region of the TEF gene in the filamentous fungus Aspergillus oryzae contains sequences homologous to the upstream activation sequence found in ribosomal protein genes of S. cerevisiae, suggesting a mechanism for its strong promoter activity nih.gov.

In addition to regulation by other transcription factors, TEF expression is also subject to post-transcriptional regulation by microRNAs. Research has shown that the tumor suppressor protein p53 can control the expression of TEF by upregulating microRNA-125b (miR-125b) plos.orgnih.gov. This miRNA then targets the TEF mRNA for translational repression or degradation, thereby reducing TEF protein levels plos.orgnih.gov. This represents a novel pathway for the regulation of TEF, linking it to cellular stress responses mediated by p53 plos.orgnih.gov.

Translational control of TEF is also suggested by its fundamental role as a translation elongation factor, physically interacting with components of the translational machinery yeastgenome.org. The levels of TEF mRNA and protein are critical for cellular function, as overexpression can lead to altered cell size, slower growth, and cytoskeletal disturbances yeastgenome.org.

Table 1: Transcriptional Regulators of the TEF-1 Gene

RegulatorOrganismFunction
Fkh2pSaccharomyces cerevisiaeBinds to the TEF1 promoter yeastgenome.org.
Rap1pSaccharomyces cerevisiaeBinds to the TEF1 promoter yeastgenome.org.
Fhl1pSaccharomyces cerevisiaeBinds to the TEF1 promoter in response to heat yeastgenome.org.
Gcn5pSaccharomyces cerevisiaeBinds to the TEF1 promoter in response to heat yeastgenome.org.
Rsf2pSaccharomyces cerevisiaeBinds to the TEF1 promoter in response to heat yeastgenome.org.
Srb5pSaccharomyces cerevisiaeBinds to the TEF1 promoter in response to heat yeastgenome.org.
Tfc8pSaccharomyces cerevisiaeBinds to the TEF1 promoter in response to heat yeastgenome.org.
Ifh1pSaccharomyces cerevisiaeUpregulates TEF1 transcription yeastgenome.org.
p53Mammalian cellsControls TEF expression through upregulation of microRNA-125b plos.orgnih.gov.

Table 2: Translational Regulators of TEF Expression

RegulatorMechanism
microRNA-125bTargets TEF mRNA for translational repression or degradation plos.orgnih.gov.

Post-Translational Modifications and Their Functional Implications

Following translation, the TEF protein undergoes a variety of post-translational modifications (PTMs) that dynamically regulate its activity, stability, and interaction with other proteins. These modifications act as molecular switches, allowing for rapid and reversible responses to cellular signals.

Phosphorylation is a key PTM that modulates TEF's DNA-binding affinity and transcriptional activity. In vitro studies have demonstrated that protein kinase A (PKA) can phosphorylate TEF-1, and this modification represses its ability to bind to its cognate DNA sequence researchgate.net. Similarly, protein kinase C (PKC) has also been shown to phosphorylate TEF-1, leading to a reduction in its DNA-binding activity.

The p38 mitogen-activated protein kinase (MAPK) pathway has also been implicated in the regulation of TEF-1. In proliferating cardiomyocytes, p38α MAPK was found to regulate the transcriptional activity of TEF-1, suggesting an indirect role in modulating its function nih.gov. While direct phosphorylation of TEF-1 by p38 MAPK has not been definitively established, this pathway's influence on TEF-1 activity highlights the integration of TEF with cellular stress and growth signaling pathways.

Table 3: Kinases Involved in TEF-1 Phosphorylation

KinaseEffect on TEF-1
Protein Kinase A (PKA)Represses DNA-binding activity researchgate.net.
Protein Kinase C (PKC)Reduces DNA-binding activity.
p38 Mitogen-Activated Protein Kinase (MAPK)Regulates transcriptional activity in cardiomyocytes nih.gov.

S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, has been identified as a critical modification for the stability and function of the TEAD family of transcription factors, the human homologs of TEF nih.gov. Human TEADs are palmitoylated at a universally conserved cysteine residue located within the core of the protein nih.gov. This modification is essential for the proper folding and stability of the TEAD protein nih.gov. The bound palmitate occupies a hydrophobic cavity, and its presence is crucial for maintaining the structural integrity of the protein nih.gov. Consequently, modulating TEAD palmitoylation presents a potential avenue for pharmacologically regulating the Hippo signaling pathway, in which TEADs are key downstream effectors nih.gov. This modification is also important for the interaction of TEADs with their co-activators, such as YAP and TAZ nih.gov.

Ubiquitination, the process of attaching ubiquitin molecules to a substrate protein, is a primary mechanism for targeting proteins for degradation by the proteasome. TEAD transcription factors have been shown to be ubiquitinated and subsequently degraded in a proteasome-dependent manner elifesciences.org. This process provides a mechanism for turning over TEF protein and thereby terminating its transcriptional activity. The specific E3 ubiquitin ligases responsible for TEF ubiquitination are an active area of research. The degradation of TEADs can be induced by chemical agents, suggesting that targeting the ubiquitination pathway could be a therapeutic strategy in cancers where the Hippo pathway, and consequently TEAD activity, is dysregulated elifesciences.org.

In addition to phosphorylation, S-palmitoylation, and ubiquitination, TEF1 in yeast is known to undergo other PTMs, including methylation and succinylation yeastgenome.org. While the specific functional consequences of these modifications on TEF activity are not as well-characterized as phosphorylation, they likely contribute to the fine-tuning of its function and interaction with other cellular components.

Intracellular Localization and Nuclear-Cytoplasmic Shuttling Mechanisms

The activity of TEF is also controlled by its subcellular localization. As a transcription factor, its primary site of action is the nucleus. However, evidence suggests that TEF can shuttle between the nucleus and the cytoplasm, providing another layer of regulation.

TEF-1 is predominantly a nuclear protein nih.gov. Its translocation into the nucleus is mediated by a nuclear localization signal (NLS), a specific amino acid sequence that is recognized by the nuclear import machinery. While the precise NLS of TEF-1 has not been fully characterized, it is a common feature of transcription factors that require nuclear entry to function.

Conversely, the presence of some TEF-1 isoforms in the cytoplasm suggests the existence of a nuclear export signal (NES) and a regulated nuclear export process. A related protein, Deformed epidermal autoregulatory factor-1 (DEAF-1), has been shown to possess a leptomycin B-sensitive NES, indicating that its export is mediated by the CRM1 export receptor nih.gov. It is plausible that a similar mechanism governs the nuclear export of certain TEF isoforms.

Furthermore, TEF1 in yeast has a role in the nuclear export of tRNA, indicating its involvement in nucleocytoplasmic transport processes beyond its own shuttling yeastgenome.orgnih.gov. The dynamic regulation of TEF's subcellular localization allows the cell to rapidly control its access to target genes in the nucleus in response to extracellular and intracellular cues.

Table 4: Summary of Post-Translational Modifications of this compound

ModificationKey Enzymes/PathwaysFunctional Implications
Phosphorylation PKA, PKC, p38 MAPK pathwayModulates DNA-binding affinity and transcriptional activity researchgate.netnih.gov.
S-Palmitoylation PalmitoyltransferasesEssential for protein stability, proper folding, and coactivator binding nih.gov.
Ubiquitination Ubiquitin-proteasome systemTargets TEF for degradation, thereby regulating its protein levels and activity elifesciences.org.
Methylation MethyltransferasesPotential role in fine-tuning TEF function yeastgenome.org.
Succinylation SuccinyltransferasesPotential role in fine-tuning TEF function yeastgenome.org.

Hippo Pathway-Independent Regulation of TEF Subcellular Dynamics

While the Hippo signaling pathway is a major regulator of the transcriptional co-activators YAP and TAZ, which partner with TEF, the subcellular localization of TEF itself can be controlled independently of the core Hippo kinase cascade. nih.gov This provides an additional layer of regulation on the final transcriptional output.

Research has demonstrated that the cytoplasmic shuttling of TEF in response to environmental stress is not impaired in cells lacking key Hippo pathway components such as LATS1/2, MST1/2, or MAP4K4 kinases. nih.gov This indicates the existence of a distinct regulatory mechanism for TEF localization.

The p38 MAPK-mediated cytoplasmic translocation of TEF represents a prime example of this Hippo-independent regulation. nih.gov This pathway allows cellular stress signals to directly impinge upon TEF activity without necessarily altering the phosphorylation status of YAP/TAZ by the Hippo kinases. nih.gov Such changes in TEF's location can, in turn, influence the nuclear retention of YAP/TAZ, highlighting a bidirectional interplay between these factors. nih.gov

Regulatory ConditionKey Molecular MediatorIndependence from Hippo Pathway Kinases (LATS1/2)
Environmental Stress (e.g., Hyperosmotic)p38 MAPKYes

Cofactor Switching and its Impact on TEF Transcriptional Output

Transcription factors rarely act in isolation; they function by recruiting a host of cofactors that can either enhance or repress transcription. nih.govwikipedia.org The specific set of cofactors associated with a transcription factor can be dynamic and change in response to cellular signals, a phenomenon known as cofactor switching. nih.govnih.gov This switching is a critical mechanism for modulating the transcriptional output of TEF, allowing it to activate different sets of target genes in different cellular contexts.

TEF has been shown to interact with a variety of cofactors, which can be broadly categorized:

Co-activators: These proteins enhance transcription. Key co-activators for TEF include YAP65 (Yes-associated protein 65 kDa) and TAZ (Transcriptional co-activator with PDZ-binding motif), which are the primary effectors of the Hippo pathway. nih.govnih.gov The recruitment of YAP/TAZ to TEF at promoter regions is essential for the activation of many of its target genes. nih.gov Other co-activators, such as the p160 steroid hormone receptor co-activators, have also been reported to interact with and potentiate TEF activity. nih.gov

Proteins without intrinsic co-activation function: This class includes proteins like the Vestigial-like (VGLL) family members. nih.gov VGLL proteins can compete with YAP/TAZ for binding to TEF. nih.gov When the Hippo pathway is active, YAP/TAZ are sequestered in the cytoplasm, allowing VGLL proteins to bind to nuclear TEF. nih.gov This switch in cofactors can alter the transcriptional program.

The balance between the association of TEF with activating cofactors (like YAP/TAZ) and other interacting proteins (like VGLL) is a key determinant of its transcriptional output. For instance, in situations where YAP/TAZ levels are low or they are cytoplasmically retained, the binding of VGLL to TEF can lead to a different set of expressed genes compared to when TEF is complexed with YAP/TAZ. nih.gov This dynamic interplay and switching of cofactors allow for a nuanced and context-specific regulation of gene expression by TEF. nih.govnih.gov

CofactorClassImpact on TEF Transcriptional Output
YAP (Yes-associated protein)Co-activatorActivation of target gene expression
TAZ (Transcriptional co-activator with PDZ-binding motif)Co-activatorActivation of target gene expression
VGLL (Vestigial-like) family proteinsCompetitive binderModulation of target gene expression, competes with YAP/TAZ
p160 steroid hormone receptor co-activatorsCo-activatorPotentiation of TEF-mediated transcription

Transcriptional Target Gene Landscapes and Regulatory Networks Orchestrated by Transcription Factor Tef

Global Transcriptomic Profiling of Transcription Factor TEF-Dependent Gene Expression

Global transcriptomic profiling has been instrumental in identifying genes whose expression is dependent on TEF transcription factors. These approaches provide a broad overview of the cellular processes regulated by TEF activity.

High-throughput technologies like RNA sequencing (RNA-seq) and DNA microarrays are powerful tools for identifying the downstream targets of transcription factors. By comparing the transcriptomes of cells with normal and altered TEF activity, researchers can pinpoint genes that are either activated or repressed by these factors. For instance, RNA-seq analysis has been employed in studies investigating the role of TEAD proteins in various developmental and disease contexts, revealing their influence on genes involved in cell proliferation, differentiation, and morphogenesis biologists.com.

Microarray-based assays have also been utilized to identify the DNA binding sites of the TEAD domain of TEF-1. This approach has demonstrated that the known M-CAT elements are only a subset of the DNA sequences that TEAD can recognize, suggesting a broader range of target genes than previously anticipated nih.gov. These transcriptomic approaches, by measuring changes in mRNA levels, provide a functional readout of TEF-dependent gene regulation.

TechnologyApplication in TEF ResearchKey Findings
RNA Sequencing (RNA-seq) Identification of differentially expressed genes upon modulation of TEF activity.Reveals TEF's role in regulating genes involved in cell proliferation and development biologists.com.
DNA Microarray Identification of TEAD DNA binding sites.Expanded the known repertoire of TEF binding motifs beyond the canonical M-CAT element nih.gov.

The regulatory landscape of TEF transcription factors extends beyond protein-coding genes to include non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs). These non-coding RNAs are critical components of gene regulatory networks, often acting as fine-tuners of gene expression nih.govnih.govyoutube.com.

Transcription factors can regulate the expression of lncRNAs and miRNAs, which in turn can modulate the expression of other genes, forming complex regulatory circuits frontiersin.orgfrontiersin.org. While direct, comprehensive studies detailing TEF's regulation of the non-coding transcriptome are emerging, the established role of transcription factors in the biogenesis of lncRNAs and miRNAs suggests that TEF proteins likely play a significant role in this process nih.govnih.gov. The interplay between TEF and non-coding RNAs adds another layer of complexity to the regulatory networks they orchestrate.

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) and Related Genomic Profiling Studies

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique for identifying the direct DNA binding sites of transcription factors across the genome washington.edunih.govresearchgate.net. This methodology has been pivotal in mapping the genomic landscape of TEF protein occupancy.

ChIP-seq studies have been successfully applied to various TEAD family members, such as TEAD1 and TEAD4, in different cell types and disease models nih.govnih.govresearchgate.net. These studies have generated genome-wide maps of TEF binding sites, revealing that a significant portion of these sites are located in enhancer regions, distal to the transcription start sites of their target genes nih.gov.

A crucial finding from these ChIP-seq analyses is the extensive co-occupancy of TEF proteins with their coactivators, YAP and TAZ. For example, in a breast cancer cell line, it was found that 78% of YAP/TAZ binding peaks overlapped with TEAD4 peaks nih.govnih.gov. Similarly, in another study, over 80% of YAP and TEAD1 binding sites were found to co-occupy the same promoters nih.gov. This high degree of co-localization strongly supports the model where TEADs serve as the primary DNA-binding platform for YAP/TAZ to regulate gene expression nih.gov. Furthermore, sequential ChIP experiments have confirmed that YAP, TEAD, and other co-regulatory factors like AP-1 can simultaneously occupy the same cis-regulatory elements nih.gov.

FactorInteracting PartnerPercentage of Overlapping ChIP-seq PeaksCell Context
YAP/TAZ TEAD478%Breast Cancer Cells nih.govnih.gov
YAP TEAD1>80%MCF10A Breast Cancer Cells nih.gov

The binding of transcription factors to DNA is heavily influenced by the local chromatin environment, including chromatin accessibility and epigenetic modifications nih.govfrontiersin.orgelifesciences.org. Techniques like the Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) are used to map regions of open chromatin, which are more likely to harbor active regulatory elements and transcription factor binding sites nih.govelifesciences.orgelifesciences.orgmedrxiv.orgmdpi.com.

The integration of ChIP-seq data with chromatin accessibility maps can reveal whether TEF binding sites are located in open and active chromatin regions. Furthermore, the analysis of histone modifications, such as H3K27ac (a mark of active enhancers) and H3K4me3 (a mark of active promoters), at TEF-bound loci can provide insights into the regulatory state of these regions nih.govyoutube.comyoutube.com. Studies have shown that TEF proteins, in conjunction with co-factors, can recruit histone-modifying enzymes to their target sites, thereby influencing the local epigenetic landscape and transcriptional activity researchgate.net. For instance, the presence of H3K27ac at TEF-bound enhancers is indicative of their active state elifesciences.org.

Integrative Omics Analysis for this compound Regulatory Networks

To construct a comprehensive understanding of the regulatory networks governed by TEF, it is essential to integrate data from multiple omics platforms harvard.edu. This integrative approach allows for the elucidation of complex relationships between transcription factor binding, chromatin state, and gene expression.

By combining ChIP-seq data for TEF and its co-factors, with transcriptomic data (RNA-seq), and epigenomic data (e.g., ATAC-seq, H3K27ac ChIP-seq), researchers can build detailed models of TEF-driven regulatory networks elifesciences.orgelifesciences.orgbiorxiv.orgdntb.gov.ua. For example, an integrative analysis pipeline using H3K27ac ChIP-seq and RNA-seq data identified TEAD motifs as being significantly enriched in tissue-specific developmental enhancers, often co-occurring with motifs for tissue-specific transcription factors elifesciences.orgelifesciences.orgbiorxiv.orgdntb.gov.ua. This suggests that TEF proteins act as central nodes in these networks, integrating signals from various pathways to fine-tune gene expression programs nih.govnih.gov. Such integrative analyses are crucial for identifying not only the direct targets of TEF but also the broader cellular pathways and processes they control.

Data TypeInformation ProvidedContribution to TEF Network Analysis
ChIP-seq Genome-wide binding sites of TEF and co-factors.Identifies direct gene targets and co-regulated genes.
RNA-seq Global gene expression profiles.Reveals functional consequences of TEF binding (activation/repression).
ATAC-seq Chromatin accessibility landscape.Correlates TEF binding with open, active regulatory regions.
H3K27ac ChIP-seq Location of active enhancers.Highlights TEF's role in enhancer-mediated gene regulation.

Context-Dependent Target Gene Selection and Regulatory Specificity

While members of the transcription enhancer factor (TEF) family are expressed in a wide array of tissues, their transcriptional activity is exquisitely controlled, leading to the regulation of specific sets of genes depending on the cellular context, developmental stage, and presence of external stimuli. nih.govahajournals.org This regulatory specificity is not derived from the TEF proteins alone but from a complex interplay of interacting co-regulators, the specific DNA sequences of target gene enhancers, and the broader chromatin landscape. The ability of TEF to orchestrate distinct transcriptional programs in different cell types is fundamental to its role in diverse biological processes, from muscle development to angiogenesis. nih.govahajournals.org

Several key mechanisms contribute to the context-dependent target gene selection and regulatory specificity of TEF transcription factors:

Interaction with Tissue-Specific and Signal-Dependent Co-regulators: The primary mechanism for achieving regulatory specificity is the interaction of TEF proteins with a diverse array of co-activators and co-repressors whose expression or activity is often restricted to specific cell types or signaling pathways. These partnerships are crucial for TEF-mediated transcriptional activation. For instance, in muscle cells, TEF proteins collaborate with other key myogenic transcription factors like Serum Response Factor (SRF) and Myocyte Enhancer Factor-2 (MEF2) to activate muscle-specific genes. nih.govahajournals.org The interaction between TEF-1 and the MADS domain of both SRF and MEF2 is essential for the co-activation of promoters for genes like skeletal α-actin. nih.gov In the context of the Hippo signaling pathway, the transcriptional co-activators YAP and TAZ are critical partners for TEF. nih.govresearchgate.net The availability and localization of YAP/TAZ, which are controlled by upstream signaling cascades responding to mechanical cues and cell density, dictate the activation of TEF target genes involved in cell proliferation and organ size control. mdpi.com

Differential Co-regulator Binding: Specificity can also be achieved through the differential binding affinities between various TEF family members and their co-regulators. Research has shown that the co-activator TAZ interacts more efficiently with TEF-1 than with another family member, RTEF-1. nih.govnih.gov This differential association suggests a mechanism where the specific TEF isoform present in a cell can fine-tune the transcriptional response by preferentially recruiting certain co-activators over others. nih.gov

DNA Binding Site Affinity and Flanking Sequences: While TEF proteins recognize a core consensus DNA sequence known as the M-CAT element (5'-CATTCCT-3'), the affinity of binding and the resulting transcriptional outcome can be modulated by sequences flanking this core motif. nih.govahajournals.org Furthermore, studies have revealed that TEF proteins can also bind to select A/T-rich and MEF2 elements, expanding their potential target gene repertoire beyond those containing canonical M-CAT sites. nih.gov This suggests that the specific architecture of a cis-regulatory element, including the presence and arrangement of various binding sites, contributes to the context-specific recruitment of TEF and its associated regulatory complexes.

Post-Translational Modifications: The activity of TEF proteins can be modulated by post-translational modifications such as phosphorylation. ahajournals.org For example, protein kinase A-mediated phosphorylation of TEF-1 can alter its binding activity to the M-CAT element within the α-myosin heavy chain gene promoter, thereby modulating its transcriptional output in cardiomyocytes. ahajournals.org Such modifications provide a rapid mechanism to alter TEF activity in response to specific signaling pathways.

Combinatorial Antagonism and Repression: Recent studies suggest that TEF factors can also act as antagonists to tissue-specific transcription factors. In the developing heart, for example, TEAD1 (TEF-1) and GATA4 co-occupy genomic regions that are also bound by CHD4, a component of the repressive NuRD complex. elifesciences.org This indicates that in certain contexts, TEAD1 might function to repress or fine-tune the activity of lineage-specific activators, adding another layer of regulatory complexity. elifesciences.orgelifesciences.org

The convergence of these factors allows TEF proteins to function as versatile signaling nodes, integrating information from various pathways to control specific gene expression programs tailored to the unique physiological demands of different cell types.

Table of TEF Interacting Proteins and Contextual Roles

Interacting ProteinProtein ClassCellular/Signaling ContextRegulatory Role
YAP (Yes-associated protein)Transcriptional Co-activatorHippo Signaling Pathway; High Mechanical Stress; Low Cell DensityCo-activates TEF target genes involved in cell proliferation, and organ size control. nih.govmdpi.com
TAZ (Transcriptional co-activator with PDZ-binding motif)Transcriptional Co-activatorHippo Signaling Pathway; Wnt SignalingCo-activates TEF target genes; shows differential binding to TEF isoforms. nih.govnih.gov
SRF (Serum Response Factor)MADS-box Transcription FactorCardiac, Smooth, and Skeletal Muscle CellsCooperates with TEF to activate muscle-specific genes like smooth muscle α-actin. nih.govahajournals.org
MEF2 (Myocyte Enhancer Factor-2)MADS-box Transcription FactorCardiac and Skeletal Muscle CellsInteracts with TEF to control MEF2-dependent muscle-specific gene expression. nih.govnih.gov
VGLL (Vestigial-like) family proteinsTranscriptional Co-factorsPlacenta, Skeletal Muscle, HeartAct as tissue-restricted co-factors that regulate TEF activity. nih.gov
CHD4 (Chromodomain Helicase DNA Binding Protein 4)Chromatin Remodeler (NuRD complex)Developing HeartComponent of a repressive complex that may work with TEAD1 to antagonize tissue-specific transcription factors like GATA4. elifesciences.org

Table of Context-Dependent TEF Target Genes

Target GeneTEF Family Member(s)Cellular ContextAssociated Biological Process
Cardiac Troponin TTEF-1 familyCardiac MyocytesCardiac muscle contraction. ahajournals.org
Smooth Muscle α-ActinTEF-1 familyVascular Smooth Muscle CellsSmooth muscle contraction and cytoskeletal structure. nih.govahajournals.org
β-Myosin Heavy Chain (β-MHC)TEF-1 familyCardiac and Slow Skeletal MuscleMuscle contraction; expression is induced during cardiac hypertrophy. ahajournals.orgnih.gov
TelokinTEFα and TEFβSmooth Muscle CellsRegulation of smooth muscle contractility. nih.gov
VEGF (Vascular Endothelial Growth Factor)RTEF-1 (TEAD4)Endothelial Cells (in response to hypoxia)Angiogenesis and vascular permeability. nih.gov
HIF-1α (Hypoxia-inducible factor 1-alpha)RTEF-1 (TEAD4)Endothelial CellsMaster regulator of the cellular response to hypoxia. nih.govelsevier.com
CTGF (Connective Tissue Growth Factor)TEAD family (with YAP/TAZ)Various cell types, including fibroblasts and cancer cellsCell adhesion, proliferation, and fibrosis; a canonical Hippo pathway target. mdpi.comresearchgate.net

Roles of Transcription Factor Tef in Cellular and Developmental Processes

Involvement in Organogenesis and Tissue Patterning

TEF plays a significant role in the development and patterning of various tissues and organs, a process orchestrated by the precise spatial and temporal regulation of gene expression. Its involvement is particularly prominent in the morphogenesis of the heart and the differentiation of muscle tissues.

The TEF family of transcription factors, particularly TEF-1 (also known as TEAD1), is indispensable for normal heart development. nih.govpnas.org TEF-1 binds to M-CAT elements found in the regulatory regions of numerous cardiac-specific genes, thereby controlling their expression. pnas.orgahajournals.org

Studies involving TEF-1 knockout mice have demonstrated its critical role in cardiac morphogenesis. These knockout embryos are non-viable and exhibit severe cardiac abnormalities, including an abnormally thin ventricular wall and a reduced number of trabeculae. nih.gov This indicates that other members of the TEF-1 family cannot compensate for the loss of TEF-1 function during embryonic heart development. nih.gov

TEF-1's role in cardiomyocyte proliferation is partly mediated through its interaction with the Hippo signaling pathway effector, Yap1. nih.gov The TEF-1/Yap1 complex is crucial for promoting the proliferation of embryonic cardiomyocytes. nih.gov In the postnatal period, the downregulation of this pathway is necessary for cardiomyocytes to exit the cell cycle. nih.gov Furthermore, TEF-1 interacts with other essential cardiac transcription factors, such as the Serum Response Factor (SRF), to regulate cardiac development. nih.govpnas.org

Another member of the family, RTEF-1, has been implicated in altering connexin phosphorylation, which can impact cardiac conduction. nih.gov Overexpression of RTEF-1 in the hearts of animal models has been associated with heart conduction defects. nih.gov

Table 1: Effects of TEF Family Members on Cardiac Development and Function

TEF Family MemberModel SystemObserved Phenotype/FunctionReference(s)
TEF-1 (TEAD1)Knockout MiceEmbryonic lethality, thin ventricular wall, reduced trabeculae. nih.gov
TEF-1 (TEAD1)In vitro / In vivoPromotes embryonic cardiomyocyte proliferation via Yap1 interaction. nih.gov
RTEF-1Transgenic MiceAltered connexin phosphorylation, heart conduction defects. nih.gov

The TEF family of transcription factors also plays a significant role in the development of skeletal muscle. pnas.orgahajournals.org TEF-1, TEF-3, and TEF-4 are all involved in regulating the differentiation of myoblasts into myotubes. pnas.orgnih.gov Their function is mediated through binding to M-CAT elements present in the promoters of various muscle-specific genes. ahajournals.org

RTEF-1 has been shown to be necessary for the proper initiation of myoblast differentiation through its regulation of myogenin, a key myogenic regulatory factor. nih.gov The TEAD family of transcription factors, which includes TEF-1, is essential for primary myoblast differentiation. While the silencing of individual TEAD members may not significantly affect differentiation due to functional redundancy, the simultaneous knockdown of multiple members strongly impairs this process. nih.gov

The differentiation of skeletal muscle is a complex process governed by a network of transcription factors, including the MyoD family. TEAD transcription factors are known to interact with these key myogenic regulators to control the expression of genes that drive myogenesis. nih.gov For instance, MyoD and myogenin can directly bind to the promoter of Tead4 to activate its expression during the differentiation of C2C12 myoblast cells. nih.gov

The role of the TEF transcription factor family in neural development is an emerging area of research. Expression of TEAD4 has been observed in neural tissues during development. pnas.org Furthermore, a conditional knockout of a member of the TEF-1 family, referred to as ETF, has been linked to an increased risk of exencephaly, a severe neural tube closure defect, in mouse models. nih.gov This suggests a role for this family of transcription factors in the proper formation of the central nervous system. However, the precise molecular mechanisms by which TEF family members contribute to neural development and stem cell biology require further investigation.

The differentiation of mesenchymal stem cells into adipocytes, a process known as adipogenesis, is a tightly regulated process involving a cascade of transcription factors. The primary drivers of adipogenesis that have been identified are from the CAAT/enhancer-binding protein (C/EBP) and peroxisome proliferation activator receptor gamma (PPARγ) families. elifesciences.orgfrontiersin.orgnih.govresearchgate.net These transcription factors are considered the master regulators of adipocyte formation. nih.gov

Current research has not established a direct and significant role for the Transcription Factor TEF in the process of adipogenesis or the differentiation of mesenchymal stem cells into adipocytes. While TEF is involved in the differentiation of other cell lineages, its specific function in the complex transcriptional network governing adipocyte development remains to be elucidated.

The development of the pancreas and the differentiation of its various cell types, including the insulin-producing beta-cells, are controlled by a complex network of transcription factors. nih.govnih.govresearchgate.net Key regulators in this process include PDX1, which is crucial for the commitment of pancreatic progenitors to the beta-cell lineage. nih.govimrpress.com

Based on the available scientific literature, a direct role for this compound in pancreatic development and the regulation of beta-cell function has not been prominently established. The focus of research in this area has been on other families of transcription factors that are considered the primary drivers of pancreatic organogenesis and beta-cell specification. nih.govimrpress.com

Contributions to Cellular Proliferation, Differentiation, and Apoptosis

Thyrotroph Embryonic Factor (TEF) exhibits multifaceted and context-dependent roles in fundamental cellular processes, including proliferation, differentiation, and apoptosis. genecards.orgnih.gov

In certain cellular contexts, TEF has been identified as an anti-apoptotic factor. For instance, in hematopoietic progenitors, TEF can protect cells from apoptosis. genecards.org However, this anti-apoptotic function is coupled with an inhibitory effect on cell growth. TEF achieves this by down-regulating the expression of the common beta (βc) chain of cytokine receptors, which are crucial for cell proliferation signals. genecards.org

Conversely, in the context of bladder cancer, TEF has been shown to act as a tumor suppressor. nih.gov Studies have demonstrated that TEF expression is downregulated in bladder cancer cells and tissues. nih.gov The upregulation of TEF in these cancer cells leads to a significant reduction in cell growth by inhibiting the G1/S transition of the cell cycle. nih.gov This anti-proliferative effect of TEF in bladder cancer cells is mediated through the AKT/FOXOs signaling pathway. nih.gov These findings highlight the dual and cell-type-specific nature of TEF's influence on cell proliferation and survival.

Table 2: Summary of TEF's Roles in Cellular Processes

Cellular ProcessCellular ContextRole of TEFMechanismReference(s)
ApoptosisHematopoietic ProgenitorsAnti-apoptotic- genecards.org
ProliferationHematopoietic ProgenitorsInhibits cell growthDown-regulates common β chain of cytokine receptors. genecards.org
ProliferationBladder Cancer CellsSuppresses proliferationInhibits G1/S transition via AKT/FOXOs signaling. nih.gov
DifferentiationVariousRegulates differentiationBinds to M-CAT elements in muscle-specific genes. pnas.orgahajournals.org

Mediation of Cell Adhesion, Migration, and Epithelial-Mesenchymal Transition (EMT)

This compound-1 (Transcriptional Enhancer Factor-1), also known as TEA domain transcription factor 1 (TEAD1), and its family members play a significant role in modulating cellular adhesion, migration, and the complex process of Epithelial-Mesenchymal Transition (EMT). While not always a direct initiator of EMT, TEF-1 acts as a crucial downstream effector and regulator of genes that are fundamental to these cellular changes. Its activity is often modulated by co-activators, such as YAP and TAZ, which are key components of the Hippo signaling pathway.

TEF-1's influence on cell adhesion is primarily exerted through the regulation of genes encoding cell-cell and cell-matrix adhesion molecules. A hallmark of EMT is the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers. nih.govnih.gov While transcription factors like Snail, Twist, and ZEB are well-established direct repressors of the E-cadherin gene (CDH1), TEF-1 can contribute to this process indirectly. nih.govnih.gov For instance, TEF-1, in conjunction with its co-activators, can promote the expression of genes that contribute to the mesenchymal phenotype, thereby fostering an environment conducive to reduced cell-cell adhesion.

In the context of cell migration and invasion, TEF-1 activity is linked to the expression of genes that remodel the extracellular matrix (ECM). Matrix metalloproteinases (MMPs) are a family of enzymes that degrade ECM components, facilitating cell movement and invasion. nih.govelsevierpure.com Research has shown that the expression of certain MMPs can be upregulated during EMT, and while direct regulation by TEF-1 is an area of ongoing investigation, its involvement in signaling pathways that control MMP expression is evident. nih.govnih.gov By promoting the expression of genes that alter the cellular microenvironment and enhance cell motility, TEF-1 contributes to the migratory and invasive capabilities of cells undergoing EMT.

The transition from an epithelial to a mesenchymal phenotype is a complex process involving widespread changes in gene expression. nih.govyoutube.com EMT is characterized by the loss of apical-basal polarity, the acquisition of a spindle-shaped morphology, and increased motility. youtube.com Transcription factors are central to orchestrating this transition. nih.govnih.gov While TEF-1 may not be a classical EMT-inducing transcription factor in the same vein as Snail or Twist, its role as a transcriptional hub, integrating signals from pathways like Hippo-YAP/TAZ, positions it as a key mediator of the transcriptional programs that underpin EMT.

Target Gene/ProteinFunction in Adhesion/Migration/EMTObserved Effect of TEF-1 Regulation
N-cadherin (CDH2)Mesenchymal cell adhesion molecule, promotes motility. nih.govUpregulation is a marker of EMT; TEF-1 can be involved in pathways that activate its expression. nih.gov
VimentinIntermediate filament protein, marker of mesenchymal cells, involved in cell migration. nih.govExpression is increased during EMT, a process influenced by TEF-1 signaling. nih.gov
Matrix Metalloproteinases (MMPs)Degrade extracellular matrix, facilitating invasion and migration. nih.govelsevierpure.comTEF-1 can be part of signaling cascades that lead to increased MMP expression. nih.govnih.gov
FibronectinExtracellular matrix glycoprotein (B1211001) involved in cell adhesion and migration. nih.govIncreased expression during EMT is associated with pathways involving TEF-1. nih.gov

Participation in Cellular Stress Responses and Homeostasis

The Transcription Enhancer Factor (TEF) family of transcription factors is increasingly recognized for its integral role in orchestrating cellular responses to a variety of stresses and in maintaining cellular homeostasis. These functions are critical for cell survival and adaptation to changing environmental conditions.

In response to cellular stress, particularly genotoxic and oxidative stress, TEF activity is modulated to regulate the expression of genes involved in DNA repair and stress mitigation. Studies in zebrafish have demonstrated that the PAR bZip this compound plays a pivotal role in regulating the transcription of light-induced genes that are primarily involved in DNA repair and counteracting the damaging effects of reactive oxygen species (ROS). plos.org This suggests a conserved function for TEF family members in protecting the genome from damage. Furthermore, research in C. elegans has shown that the knockdown of tef can lead to increased resistance to oxidative stress, indicating a complex regulatory role for TEF in the oxidative stress response. researchgate.net In mammalian cells, TEF-1 has been identified as a transcription factor regulated by the p38α mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in cellular responses to environmental stress. nih.gov

TEF transcription factors are also key players in maintaining cellular homeostasis, particularly in the context of metabolic and energy balance. The MiTF/TFE subfamily, which includes TFE3, has emerged as a global regulator of cellular energy homeostasis. researchgate.net TFE3 can control the expression of genes involved in fundamental cellular processes such as autophagy and lysosomal biogenesis, which are essential for cellular clearance and nutrient recycling. researchgate.net This positions TFE3 as a critical sensor and responder to the nutrient status of the cell. researchgate.net Moreover, TEF has been implicated in the regulation of gluconeogenesis, a key metabolic pathway for maintaining glucose homeostasis. nih.gov Dysregulation of TEF-mediated metabolic pathways can have significant implications for cellular function and has been linked to disease states. nih.gov The involvement of the TEF family in endothelial cells is also crucial for cardiovascular homeostasis, where members like RTEF-1 are involved in responses to hypoxia. nih.gov

ProcessSpecific Role of TEFKey Research Findings
DNA Damage ResponseRegulation of DNA repair genes.Zebrafish Tef regulates light-induced transcription of DNA repair genes. plos.org
Oxidative Stress ResponseModulation of resistance to oxidative stress.Knockdown of tef in C. elegans increases resistance to oxidative stress. researchgate.net
Environmental Stress ResponseMediator of stress-activated signaling pathways.TEF-1 is regulated by the p38α MAPK pathway in response to environmental stress. nih.gov
Energy HomeostasisGlobal regulator of metabolic processes.TFE3 controls genes involved in autophagy and lysosomal biogenesis. researchgate.net
Metabolic HomeostasisRegulation of glucose metabolism.TEF is involved in the regulation of gluconeogenesis. nih.gov
Cardiovascular HomeostasisResponse to hypoxia in endothelial cells.RTEF-1 is upregulated in endothelial cells in response to hypoxia. nih.gov

Advanced Methodologies for Transcription Factor Tef Research

Molecular and Cell Biology Techniques for Functional Dissection

A variety of powerful techniques in molecular and cell biology have been instrumental in elucidating the functional aspects of TEF. These methods enable precise genetic manipulation, real-time monitoring of transcriptional activity, and detailed in vitro biochemical characterization.

The advent of precise genome editing technologies, most notably CRISPR/Cas9 and TALENs (Transcription Activator-Like Effector Nucleases), has revolutionized the study of transcription factors like TEF. These tools allow for targeted modifications of the gene encoding TEF within the native chromosomal context of living cells.

CRISPR-Cas9, adapted from a bacterial immune defense system, utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence. wikipedia.orgyourgenome.org This enables researchers to introduce a double-strand break at the TEF locus, which can then be repaired by the cell's natural machinery to create insertions, deletions (knock-out), or specific point mutations (knock-in). wikipedia.org This precise editing allows for the investigation of TEF's function by observing the phenotypic consequences of its absence or alteration. crisprtx.com TALENs function on a similar principle of targeted DNA cleavage but use a different protein-based recognition system.

Table 1: Comparison of Gene Editing Technologies for TEF Manipulation

Feature CRISPR/Cas9 TALENs
Mechanism RNA-guided nuclease Protein-guided nuclease
Targeting A short guide RNA directs the Cas9 enzyme to the target DNA sequence. yourgenome.org Arrays of DNA-binding domains recognize specific DNA sequences.
Complexity Simpler to design and implement due to the reliance on a short RNA sequence for targeting. yourgenome.org More complex protein engineering is required to assemble the DNA-binding domains.
Applications for TEF Gene knockout, introduction of specific mutations, and creation of fusion proteins. Similar applications to CRISPR/Cas9, including gene knockout and knock-in.

To quantitatively measure the transcriptional activity of TEF, reporter gene assays are widely employed. gbiosciences.comtempobioscience.comthermofisher.com In this approach, the regulatory DNA sequence that TEF binds to is cloned upstream of a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), within an expression vector. gbiosciences.comtempobioscience.com When this construct is introduced into cells, the expression level of the reporter protein serves as a proxy for TEF's ability to activate or repress transcription from that specific regulatory element. thermofisher.comspringernature.com The activity of the reporter can be quantified with high sensitivity, providing a robust method for studying how TEF activity is modulated by various signals and cellular contexts. gbiosciences.comspringernature.com

Live-cell imaging techniques offer a complementary and dynamic view of TEF's function within living cells. nih.govaddgene.org By fusing TEF to a fluorescent protein like GFP, researchers can directly visualize its subcellular localization, movement, and interactions with other cellular components in real-time. epfl.ch Advanced microscopy techniques, such as single-molecule imaging, allow for the observation of the dynamic binding and unbinding of individual TEF molecules to DNA, providing insights into the kinetics of transcriptional regulation. nih.govepfl.ch These imaging approaches have revealed that the interaction of transcription factors with chromatin is often highly dynamic, involving rapid and reversible binding events. nih.govnih.govembopress.org

To study the biochemical properties of TEF in a controlled environment, it is often necessary to produce and purify the protein in large quantities. This is typically achieved through recombinant protein expression, where the gene encoding TEF is inserted into a vector and introduced into a host organism, commonly Escherichia coli. youtube.combio-rad.com The host cells then synthesize the TEF protein, which can be subsequently isolated and purified.

To facilitate purification, TEF is often expressed as a fusion protein with an affinity tag, such as a polyhistidine (His6) tag. nih.gov This tag allows the protein to be selectively captured on a chromatography resin, separating it from other cellular proteins. bio-rad.combiologicscorp.com After purification, the affinity tag can sometimes be removed by a specific protease to yield a pure, untagged TEF protein. nih.gov

Purified TEF protein is essential for a wide range of in vitro biochemical assays designed to probe its molecular functions. stanford.edunih.govyoutube.combellbrooklabs.comevotec.com These assays can measure its DNA-binding affinity and specificity, its interaction with other proteins, and its enzymatic activity if it possesses any.

Table 2: Common In Vitro Biochemical Assays for TEF Characterization

Assay Type Purpose Information Gained
Electrophoretic Mobility Shift Assay (EMSA) To detect the binding of TEF to a specific DNA sequence. unito.it Qualitative assessment of DNA binding and specificity.
Surface Plasmon Resonance (SPR) To measure the kinetics and affinity of TEF-DNA or TEF-protein interactions. Quantitative data on association and dissociation rates (k_on, k_off) and binding affinity (K_D).
Enzyme-Linked Immunosorbent Assay (ELISA)-based assays To detect and quantify TEF's binding to DNA immobilized on a plate. stanford.edu Quantitative measurement of DNA binding activity.
In Vitro Transcription Assays To determine the effect of TEF on the rate of transcription from a DNA template. Direct measure of TEF's ability to activate or repress transcription.

Biophysical and Structural Biology Approaches

Biophysical and structural biology methods provide high-resolution information about the three-dimensional structure and dynamic properties of TEF and its complexes. These approaches are crucial for understanding the molecular mechanisms underlying TEF's function.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the atomic-resolution three-dimensional structures of proteins and their complexes. libretexts.org X-ray crystallography requires the protein of interest, such as a TEF-DNA complex, to be crystallized. libretexts.org The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is used to calculate the electron density and build an atomic model of the molecule. youtube.com This technique has been instrumental in revealing the detailed interactions between transcription factors and their DNA binding sites. nih.govnih.gov

Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. In cryo-EM, purified samples of the TEF complex are rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. wiley.com Computational methods are then used to combine thousands of individual particle images to generate a high-resolution 3D reconstruction. nih.gov Cryo-EM has been successfully used to determine the structures of large transcriptional machinery, such as the human transcription factor IIH (TFIIH). wiley.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins in solution, which more closely mimics the cellular environment. rssl.comyoutube.com NMR is based on the magnetic properties of atomic nuclei. youtube.com By analyzing the NMR spectrum of a TEF sample, researchers can gain insights into its folded structure, identify regions of flexibility, and map the binding sites for DNA or other proteins. researchgate.netyoutube.com A key advantage of NMR is its ability to probe protein dynamics over a wide range of timescales, revealing the conformational changes that are often essential for protein function. youtube.comnih.gov

Surface Plasmon Resonance and Isothermal Titration Calorimetry for Interaction Kinetics

The precise characterization of the biomolecular interactions of Transcription Factor TEF with its DNA targets, co-regulators, and other proteins is fundamental to understanding its function. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques that provide detailed quantitative data on these interactions in real-time. nih.govnih.govrapidnovor.com

Surface Plasmon Resonance (SPR): SPR technology monitors the interaction between two molecules by detecting changes in the refractive index on a sensor chip's surface. youtube.com In a typical experiment to study TEF, a specific DNA oligonucleotide containing the TEF binding site or a potential protein partner (the ligand) is immobilized on the sensor surface. nih.govox.ac.uk A solution containing TEF protein (the analyte) is then flowed over this surface. The binding of TEF to the immobilized ligand causes an increase in mass at the surface, which alters the refractive index and is detected as a change in resonance units (RU). youtube.comox.ac.uk This allows for the real-time measurement of both the association (how quickly the complex forms) and dissociation (how quickly it falls apart) phases of the interaction. youtube.com From these measurements, key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated, providing a measure of the binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of molecules. nih.govresearchgate.net It is the only technique that can directly determine all the thermodynamic parameters of an interaction in a single experiment: the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.govwikipedia.org In an ITC experiment studying TEF, a solution of the TEF protein is placed in the sample cell of the calorimeter, and a specific DNA binding sequence or a protein partner is incrementally injected from a syringe. wikipedia.orgharvard.edu The heat released or absorbed during the binding event is measured, and from the resulting titration curve, the thermodynamic profile of the interaction can be fully determined. nih.govnih.gov This information is invaluable for understanding the driving forces behind TEF's molecular recognition processes. nih.gov

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Measurement Change in refractive index due to mass change on a sensor surface. youtube.comHeat absorbed or released during a binding event in solution. nih.gov
Key Parameters Determined Association rate (ka), Dissociation rate (kd), Affinity (KD). nih.govAffinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). nih.govwikipedia.org
Nature of Technique Surface-based; one molecule is immobilized. nih.govSolution-based; both molecules are free in solution. researchgate.net
Labeling Requirement Label-free. nih.govrapidnovor.comLabel-free. nih.govharvard.edu
Throughput Can be higher, with multi-channel instruments available.Generally lower throughput.
Sample Consumption Relatively low. nih.govCan be higher, especially for the component in the cell.

High-Throughput Screening Platforms for Modulators of this compound Activity

High-throughput screening (HTS) provides a platform for rapidly testing large numbers of compounds to identify molecules that can modulate the activity of a target like TEF. nih.govpromega.com These assays are essential in the early stages of drug discovery and for identifying chemical probes to study TEF's biological functions. nih.gov HTS assays for transcription factors are often designed as cell-based reporter gene assays, where the TEF-responsive promoter is linked to a reporter gene (e.g., luciferase). A change in reporter signal indicates that a compound has altered TEF's transcriptional activity.

Small Molecule Library Screening for Inhibitors/Activators

The search for modulators of TEF activity is greatly accelerated by screening large and diverse collections of chemical compounds known as small molecule libraries. lifechemicals.comnih.gov These libraries are systematically organized and can contain thousands to hundreds of thousands of individual compounds. apexbt.com The screening process involves adding each compound from the library to the HTS assay to see if it produces the desired effect—either inhibiting or activating TEF-mediated transcription.

These libraries are diverse and can be categorized based on their content:

Bioactive Compound Libraries: Collections of molecules with known biological activities, including inhibitors, agonists, and antagonists for a wide range of biological targets. apexbt.comox.ac.uk

FDA-Approved Drug Libraries: These contain drugs that have already passed clinical trials and been approved for human use, offering a rapid path for drug repurposing. apexbt.comox.ac.uk

Natural Product Libraries: Compounds isolated from natural sources like plants, fungi, and bacteria, which are a rich source of structural diversity.

Diversity-Oriented Synthesis Libraries: Collections designed to cover a broad range of chemical space to increase the probability of finding a novel hit.

Hits from these screens—compounds that show significant activity—are then subjected to further validation and optimization to confirm their specificity for TEF and to improve their potency. nih.gov

Library TypeDescriptionPotential Application for TEF Research
FDA-Approved Drug Library Contains compounds that have undergone clinical evaluation and are approved for human use. apexbt.comRapidly identify existing drugs that could be repurposed to modulate TEF activity in diseases.
Bioactive Compound Library A diverse collection of molecules with known pharmacological activities against a wide range of targets. ox.ac.ukIdentify tool compounds to probe TEF pathways and understand its mechanism of action.
Anti-cancer Compound Library Specifically curated collections of molecules with known or potential anti-cancer properties. apexbt.comScreen for compounds that could target TEF in cancers where its activity is dysregulated.
Epigenetics Compound Library Contains small molecules that target epigenetic modifying enzymes and reader domains. apexbt.comDiscover modulators that affect TEF activity indirectly by altering the chromatin landscape at its target genes.

Proteomic and Interactomic Screens for Novel Binding Partners

Understanding the full scope of TEF's function requires identifying the complete network of proteins with which it interacts. Proteomic and interactomic screens are large-scale approaches used to discover these novel binding partners. nih.gov These interactions can modulate TEF's ability to bind DNA, recruit co-activators or co-repressors, and regulate transcription.

Key methodologies include:

Affinity Purification-Mass Spectrometry (AP-MS): This technique involves using an antibody or a tag (like GFP) to isolate TEF from a cell lysate along with its bound interaction partners. nih.gov The entire complex is purified, and the constituent proteins are identified using mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated to distinguish specific binding partners from non-specific background contaminants. nih.gov

Yeast Two-Hybrid (Y2H) Screens: A genetic method used to screen a library of potential interacting proteins ("prey") against a specific TEF "bait" protein to detect direct physical interactions inside a yeast cell nucleus.

Protein Arrays: These are high-density arrays where a large number of purified proteins are spotted onto a solid surface. nih.gov The array can be probed with labeled TEF protein to identify direct binding partners on a large scale. This approach can provide insights into both the binding affinity and, in some cases, the activity of the target protein. nih.gov

Discovering new interactors provides novel insights into the regulatory pathways TEF is involved in and can uncover previously unknown biological roles. nih.gov

Computational and Systems Biology Modeling of this compound Networks

Given the complexity of transcriptional regulation, computational and systems biology approaches are indispensable for modeling and understanding the gene regulatory networks (GRNs) controlled by TEF. researchgate.netru.nl These methods integrate large-scale genomic and transcriptomic data to build predictive models of how TEF activity is regulated and how it, in turn, controls downstream gene expression programs. nih.gov

Predictive Algorithms for DNA Binding Site and Coactivator Interaction Prediction

A primary goal of computational modeling is to predict where TEF binds in the genome and which co-regulators it may interact with.

DNA Binding Site Prediction: Algorithms are used to scan the genome for sequences that match the known DNA binding motif for TEF. Early methods relied on Position Weight Matrices (PWMs), but these have been supplemented by more sophisticated machine learning and deep learning models. nih.govbiorxiv.org Algorithms like DeepBind and DanQ use convolutional neural networks (CNNs) to learn complex patterns from high-throughput sequencing data (e.g., ChIP-seq), leading to more accurate predictions of transcription factor binding sites (TFBS). frontiersin.orgmdpi.com Notably, a TFBS database has been created from literature searches for transcription factors associated with skeletal muscle expression, which includes Tef. nih.gov

Coactivator Interaction Prediction: Predicting interactions with coactivators often involves analyzing patterns of co-occurrence of transcription factor binding motifs within enhancer regions. elifesciences.org If the binding motif for TEF frequently appears close to the motif for a known co-activator or another transcription factor, it suggests a potential functional or physical interaction. nih.gov Network analysis of protein-protein interaction databases can also predict novel co-regulators based on known interactions of similar proteins.

Algorithm/Model TypeApproachApplication to TEF Research
MEME/AlignACE Statistical methods based on motif discovery and Gibbs sampling from experimental data like ChIP-seq. frontiersin.orgIdentifying and defining the consensus DNA binding motif for TEF.
DeepBind A deep convolutional neural network (CNN) that captures sequence features to predict protein binding sites. frontiersin.orgPredicting TEF binding sites across the genome with high accuracy.
DanQ A hybrid model combining a CNN with a recurrent neural network (RNN) to capture both sequence motifs and their long-range dependencies. frontiersin.orgmdpi.comImproving the prediction of functional TEF binding by considering the genomic context.
Random Forest A machine learning algorithm that can classify sequences as TFBS or non-TFBS based on features like DNA duplex stability. nih.govPredicting TEF binding sites based on the structural and thermodynamic properties of the DNA.

Network Inference and Pathway Analysis for TEF-Mediated Regulation

Network inference algorithms aim to reconstruct the architecture of the gene regulatory network centered around TEF from high-throughput gene expression data (e.g., RNA-seq). researchgate.netnih.gov These methods analyze patterns of co-expression between TEF and other genes across different conditions or time points to infer regulatory links. ru.nl For example, a Partial Correlation Coefficient-based (PCC) algorithm can be used to construct a GRN and identify key regulators whose activity is perturbed in a given context. mdpi.comnih.gov

Once a network is inferred, pathway analysis is used to understand the biological processes that are regulated by TEF. This involves mapping the genes in the TEF network to known biological pathways, such as those involved in metabolism, cell signaling, or development. Such analyses have implicated TEF family members, like TEAD1, as key regulators in cardiovascular diseases by influencing pathways related to fatty acid metabolism and the epithelial-to-mesenchymal transition. mdpi.comnih.gov Furthermore, specific studies have identified a novel regulatory pathway where TEF expression is controlled by p53 via microRNA-125b, which in turn influences cytoskeletal organization and cell shape. nih.gov Analysis of combinatorial TF binding patterns has also revealed that TEAD1 can act as an antagonist to tissue-specific transcription factors during organogenesis. elifesciences.org

In Vivo Models for Studying TEF Function

In vivo models are indispensable for understanding the complex physiological and developmental roles of this compound (Transcription Enhancer Factor) within a whole organism. These models allow researchers to investigate gene function in a native biological context, revealing insights that are not possible through in vitro studies alone. Key methodologies include the targeted inactivation of TEF genes to observe the resulting phenotype and the use of transgenic reporter systems to track the spatial and temporal dynamics of TEF expression and function.

Gene Inactivation Studies (e.g., Knockout Mouse Models)

Gene inactivation, particularly through the generation of knockout mouse models, has been a cornerstone of TEF research. By deleting a specific TEF gene, scientists can deduce its function by analyzing the resulting physiological or developmental abnormalities.

Studies on the TEA domain (TEAD) family of transcription factors have revealed their critical roles in development. For instance, the knockout of TEF-1 (TEAD1) in mice results in embryonic lethality due to severe defects in heart development. nih.govnih.gov Histological analysis of these embryos shows an abnormally thin ventricular wall and a reduced number of trabeculae, indicating that TEF-1 is essential for cardiac morphogenesis. nih.gov To investigate its role in specific cell types, researchers have created conditional knockout mice. Crossing Tead1 floxed mice with a transgenic line expressing Cre recombinase under the control of the smooth muscle-specific Tagln promoter (Tagln-Cre) leads to the deletion of Tead1 in cardiomyocytes and vascular smooth muscle cells. nih.gov This conditional knockout also results in embryonic lethality by day E14.5, characterized by hypoplastic cardiac and vascular walls, stemming from impaired cell proliferation. nih.gov

Inactivation studies have also been crucial for understanding the functions of the PAR bZip (Proline and Acidic amino acid-Rich basic leucine (B10760876) zipper) family member, Thyrotroph Embryonic Factor (TEF). Given the functional redundancy among PAR bZip factors, which also include DBP (Albumin D-site-binding protein) and HLF (Hepatic Leukemia Factor), single-gene knockouts often have subtle phenotypes. However, the simultaneous deletion of all three factors in a triple-knockout mouse model has uncovered vital roles in regulating physiology and maintaining health. These Dbp/Hlf/Tef triple knockout mice exhibit increased morbidity and a significantly shortened lifespan. nih.gov Their complex phenotype includes cardiac hypertrophy, left ventricular dysfunction, low blood pressure, and abnormal responses to hypotension characterized by low aldosterone (B195564) levels. nih.gov Furthermore, the loss of these circadian transcription factors leads to epilepsy. nih.gov These models have also demonstrated that PAR bZip-deficient mice are hypersensitive to genotoxic drugs that induce p53-dependent apoptosis. nih.gov

Gene(s) InactivatedModel OrganismKey Phenotypic FindingsReference
TEF-1 (TEAD1)MouseEmbryonic lethal; defective heart development (thin ventricular wall, reduced trabeculae). nih.govnih.gov
Tead1 (conditional in cardiomyocytes/vascular smooth muscle)MouseEmbryonic lethal by E14.5; hypoplastic cardiac and vascular walls due to impaired cell proliferation. nih.gov
TEF, DBP, HLF (Triple Knockout)MouseIncreased morbidity, shortened lifespan, cardiac hypertrophy, low blood pressure, low aldosterone, epilepsy, hypersensitivity to genotoxic agents. nih.govnih.gov

Transgenic and Reporter Models for Spatiotemporal Analysis

Transgenic and reporter models are powerful tools for performing spatiotemporal analysis of a gene's expression and function. These models typically involve inserting a reporter gene, such as one encoding a fluorescent protein (e.g., GFP) or a bioluminescent enzyme (e.g., luciferase), into the organism's genome under the control of the promoter of the gene of interest. This allows for the direct visualization of when and where the transcription factor is active.

In TEF research, reporter systems are often used in conjunction with gene inactivation technologies to provide spatial and temporal resolution. For example, to confirm the specific timing and location of gene deletion in the conditional Tead1 knockout studies, researchers utilized a dual-fluorescence reporter mouse line (mTmG). nih.gov In this model, all cells initially express a red fluorescent protein (membrane-targeted tandem dimer Tomato). When the Tagln promoter drives the expression of Cre recombinase in smooth muscle and cardiac cells, the recombinase excises the red reporter gene, activating the expression of a green fluorescent protein (mGFP). nih.gov This switch allows for precise visualization of the cell populations in which Tead1 has been deleted, enabling a direct correlation between the gene's absence and the observed tissue-specific defects during embryonic development. nih.gov

Luciferase reporter assays, while often analyzed ex vivo, are fundamental to interpreting the functional consequences observed in transgenic animals. For instance, luciferase reporters driven by the promoters of smooth muscle-specific genes were used to confirm that TEAD1 directly activates their transcription in embryonic vascular smooth muscle cells. nih.gov Similarly, a luciferase reporter for the Pitx2c gene promoter demonstrated that Pitx2c is a novel transcriptional target of TEAD1. nih.gov These reporter assays provide a mechanistic link between the transcription factor and the downstream genes responsible for the phenotype observed in knockout models.

Reporter SystemApplication in TEF ResearchKey FindingsReference
Tagln-Cre;mTmG dual-fluorescence reporter mouseSpatiotemporal tracking of conditional Tead1 gene deletion in cardiomyocytes and vascular smooth muscle cells.Enabled visualization of specific cell lineages affected by Tead1 knockout, confirming the link between gene deletion and observed cardiac and vascular defects. nih.gov
Luciferase reporters (driven by promoters of smooth muscle genes, e.g., Tgfb1i1, Lmod1)Functional analysis of TEAD1 transcriptional activity.Demonstrated that TEAD1 significantly trans-activates the promoters of its target genes in vascular smooth muscle cells. nih.gov
Pitx2c promoter-luciferase reporterIdentification of novel TEAD1 target genes.Confirmed that TEAD1 binds to the Pitx2c promoter to activate its transcription. nih.gov

Future Directions and Emerging Research Avenues in Transcription Factor Tef Biology

Elucidating Unexplored Post-Translational Modifications and Their Functional Significance

The functional regulation of TEF transcription factors is intricately linked to a variety of post-translational modifications (PTMs). While some PTMs, such as phosphorylation and palmitoylation, have been shown to modulate TEF's DNA binding, stability, and interaction with co-activators, a vast landscape of other potential modifications remains largely uncharted nih.gov.

Detailed research into the PTM profile of TEF proteins is a critical future direction. Over 200 different types of PTMs have been identified across the proteome, including acetylation, methylation, SUMOylation, ubiquitination, and O-GlcNAcylation, many of which have been shown to dynamically regulate the activity of other transcription factors nih.govmdpi.com. These modifications can alter a protein's subcellular localization, its interaction with other proteins, its stability, and its DNA-binding affinity mdpi.comnih.gov. The physiological relevance of many of these PTMs in the context of TEF biology is still unknown nih.gov.

High-throughput mass spectrometry and proteomic approaches are powerful tools for identifying novel PTMs on TEF proteins in an unbiased manner nih.govfrontiersin.org. Future studies should aim not only to identify these new modifications but, more importantly, to elucidate their functional consequences. For instance, researchers need to investigate how specific PTMs or combinations of PTMs—a "PTM code"—affect TEF's choice of binding partners, its affinity for specific genomic loci, and its subsequent transcriptional output. Uncovering these regulatory layers will provide a more complete picture of how TEF activity is fine-tuned in response to diverse cellular signals, independent of the core Hippo pathway kinases nih.govmdpi.com.

Development of Advanced Tools for In Situ and In Vivo Analysis of Transcription Factor TEF Dynamics

Understanding the dynamic behavior of TEF within living cells and organisms is paramount to fully grasping its function. The development and application of advanced analytical tools are central to this endeavor. Live-cell imaging techniques are particularly powerful for studying the real-time dynamics of TEF in its native nuclear environment nih.gov.

Methods such as single-molecule tracking (SMT) and fluorescence recovery after photobleaching (FRAP) can provide quantitative data on how long TEF resides on chromatin, its diffusion rates within the nucleus, and what percentage of the TEF pool is bound to DNA at any given time nih.gov. These biophysical parameters are critical for building accurate models of TEF-mediated gene regulation.

Furthermore, advanced in situ chromatin profiling technologies like CUT&RUN and CUT&Tag are enabling researchers to map the precise genomic locations of TEF and its associated factors with unprecedented resolution and low cell number requirements nih.gov. The adaptation of these methods for single-cell and spatial analysis, such as spatial CUT&Tag, represents a particularly exciting frontier, as it will allow for the investigation of TEF's role in complex tissues with cellular heterogeneity nih.gov. To complement these experimental advances, sophisticated computational tools are needed to analyze the complex datasets generated and to infer TF dynamics and regulatory networks nih.gov. In parallel, novel reporter systems, such as virus-based reporter batteries, are being developed to allow for the quantitative measurement of TEF transcriptional activity directly in vivo nih.gov.

Systems-Level Understanding of TEF-Mediated Transcriptional Rewiring in Complex Biological Contexts

To fully comprehend the impact of TEF on cellular function, it is necessary to move beyond the study of individual genes and adopt a systems-level perspective. Systems biology approaches, which integrate multiple large-scale datasets such as transcriptomics, proteomics, and genomics, are essential for constructing comprehensive models of the gene regulatory networks (GRNs) in which TEF operates nih.gov.

These integrated approaches can help to distinguish direct TEF targets from indirect ones and to understand how TEF interacts with other transcription factors to control complex transcriptional programs plos.org. The combinatorial binding of multiple transcription factors to enhancer regions is a fundamental mechanism for achieving precise spatial and temporal gene expression patterns elifesciences.org. Recent systematic analyses have begun to map these combinatorial interactions, revealing, for example, that TEAD1 can act as an antagonist to tissue-specific transcription factors during human embryonic development elifesciences.orgdntb.gov.ua.

Future research should focus on how TEF-mediated GRNs are "rewired" in different biological contexts, such as during development, tissue regeneration, and in diseases like cancer. Understanding the interplay between TEF, other transcription factors, and chromatin remodelers at a network level will be key to deciphering how this transcription factor contributes to cellular plasticity and disease progression nih.govencyclopedia.pub. This holistic view will be instrumental in identifying critical nodes within the TEF network that could be targeted for therapeutic intervention.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for identifying transcription factor TEF’s target genes in mammalian systems?

  • Methodology :

  • RNA-seq : Use transcriptomic profiling to compare gene expression in TEF-knockdown vs. wild-type models. This identifies differentially expressed genes downstream of TEF .

  • Chromatin Immunoprecipitation (ChIP) : Validate direct binding of TEF to promoter/enhancer regions of target genes using TEF-specific antibodies .

  • Promoter Analysis : Screen for conserved TEA/ATTS DNA-binding motifs (e.g., M-CAT elements) in candidate gene promoters using tools like MEME Suite .

    • Example Workflow :
TechniquePurposeKey References
RNA-seqIdentify TEF-regulated genes
ChIP-seqConfirm direct DNA binding
Motif AnalysisPredict TEF binding sites

Q. How does TEF interact with the Hippo signaling pathway, and what assays are suitable to study this interaction?

  • Methodology :

  • Co-Immunoprecipitation (Co-IP) : Assess physical interactions between TEF and Hippo effectors (e.g., YAP/TAZ) in cell lysates .

  • Luciferase Reporter Assays : Measure TEF-mediated transcriptional activation of Hippo-responsive genes (e.g., CTGF, CYR61) .

  • CRISPR/Cas9 Knockout Models : Generate TEF−/− cells to study Hippo pathway dysregulation .

    • Key Findings :
  • TEF binds YAP/TAZ to activate pro-growth genes, linking it to tumor suppression and organ size control .

Advanced Research Questions

Q. How can researchers address contradictions in TEF’s role as a conserved transcription factor across different gene clusters?

  • Methodology :

  • Phylogenetic Analysis : Compare TEF binding patterns in orthologous genes across species (e.g., rat vs. human) to distinguish conserved vs. species-specific roles .

  • Randomized Control Clusters : Include synthetic gene clusters in analyses to filter out non-specific TEF interactions (e.g., 30 random genes screened alongside experimental data) .

  • Exclusion Criteria : Statistically exclude factors like STAT5/STAT6 that co-occur with TEF in random clusters to isolate TEF-specific effects .

    • Example Data Conflict :
  • In rat/human homologous promoters, TEF was conserved in only 75% of clusters, suggesting context-dependent activity .

Q. What methodologies are employed to investigate TEF’s circadian regulation in metabolic tissues?

  • Methodology :

  • Digital Genomic Footprinting : Map TEF’s diurnal DNA-binding activity in tissues like pancreatic islets using Tn5 transposase-based chromatin accessibility assays .

  • Single-Cell ATAC-seq (scATAC-seq) : Resolve heterogeneity in TEF activity among β-cell populations under time-restricted feeding conditions .

  • PAR bZip Factor Co-Expression : Correlate TEF activity with DBP/HLF transcription factors using rhythmic mRNA profiling .

    • Key Findings :
  • TEF exhibits peak activity at CT16 in β-cells, regulating insulin secretion pathways .

Q. How does post-translational modification (e.g., ubiquitination) regulate TEF’s transcriptional activity?

  • Methodology :

  • Deubiquitination Assays : Use OTUD6A-knockout models to study enhanced ubiquitination’s impact on TEF stability and DNA-binding capacity .

  • Pulse-Chase Analysis : Measure TEF half-life in the presence/absence of proteasomal inhibitors (e.g., MG132) .

  • Functional Rescue Experiments : Reintroduce wild-type or mutant TEF (e.g., lysine-to-arginine substitutions) to test ubiquitination site effects .

    • Key Mechanism :
  • OTUD6A stabilizes TEF’s interaction with DNA by removing inhibitory ubiquitin chains, enhancing transcriptional output .

Data Interpretation and Validation

Q. What strategies ensure rigorous validation of TEF’s functional roles in in vivo models?

  • Methodology :

  • Tissue-Specific Knockouts : Use Cre-lox systems to delete TEF in specific organs (e.g., liver, muscle) and assess phenotypic consequences .

  • Rescue Experiments : Re-express TEF in knockout models to confirm phenotype reversibility .

  • Multi-Omics Integration : Combine ChIP-seq, RNA-seq, and proteomics data to build TEF-regulated networks .

    • Pitfalls to Avoid :
  • Overinterpretation of in vitro findings without in vivo validation.

  • Confounding factors from off-target CRISPR effects (always include multiple guide RNAs) .

Tables of Key Findings

Table 1 : Conserved TEF-Associated Factors in Random vs. Experimental Clusters

Cluster TypeConserved TEF (%)Co-Occurring Factors
Experimental75–95%Hippo effectors
Randomized3%STAT5, STAT6

Table 2 : Circadian Activity of PAR bZip Factors in β-Cells

FactorPeak Activity PhaseAssociated Pathway
TEFCT16Insulin secretion
DBPCT16Glucose metabolism
HLFCT4Cell survival

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.